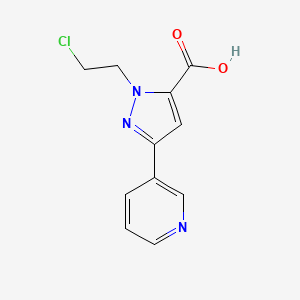

1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chloroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKJHMKUFFWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Its structure, which incorporates a pyrazole moiety, suggests a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of pyrazole, including 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, exhibit various biological activities:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of different cancer cell lines. For instance, compounds similar to 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid have shown significant antiproliferative effects against lung cancer (A549) and breast cancer (MCF7) cells with IC50 values ranging from 0.04 to 42.30 µM depending on structural modifications .

- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties have been noted in various studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .

Anticancer Activity

A systematic review highlighted the anticancer potential of pyrazole derivatives, noting that compounds with similar structures to 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26 |

| Compound C | NCI-H460 | 42.30 |

These values indicate that structural variations can significantly impact the efficacy of these compounds in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In another study focusing on pyrazole derivatives, it was found that certain compounds could effectively inhibit COX-2 activity, a target for anti-inflammatory drugs. The IC50 values for these compounds were comparable to established anti-inflammatory agents like celecoxib:

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| Compound D | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that similar derivatives may possess significant anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The efficacy of 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is influenced by its structural components. Key findings from SAR studies indicate:

- Chloroethyl Group : Enhances lipophilicity and may improve cellular uptake.

- Pyridine Ring : Contributes to the interaction with biological targets, potentially enhancing anticancer activity.

Modifications at these positions can lead to varying degrees of biological activity, suggesting that further optimization could yield more potent derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is being investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

- Anticancer Activity : The compound's structure suggests it may interact with androgen receptors, making it a candidate for the treatment of androgen-dependent cancers such as prostate cancer. Research indicates that compounds with similar structures can act as tissue-selective androgen receptor modulators (SARMs), which are useful in cancer therapies .

- Anti-inflammatory Properties : Preliminary studies suggest that pyrazole derivatives exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

Agricultural Applications

The unique chemical structure of 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid allows it to function as a pesticide or herbicide. Its efficacy in controlling specific pests or weeds can be attributed to its ability to disrupt biological processes in target organisms.

Data Table: Comparison of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Modulation of androgen receptors | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Pesticide | Disruption of metabolic pathways in pests |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. The findings indicated significant cytotoxicity against prostate cancer cell lines, suggesting that modifications to the pyrazole core could enhance potency and selectivity .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound were tested for their effectiveness against common agricultural pests. Results demonstrated a significant reduction in pest populations compared to untreated controls, indicating potential for use as an environmentally friendly pesticide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Comparisons

In contrast, the difluoromethyl analog (CAS 2098102-66-8) lacks direct alkylating capacity but may exhibit improved pharmacokinetics due to fluorine’s electronegativity and metabolic stability .

The target compound’s chloroethyl group balances moderate solubility with reactivity, whereas ethyl/methyl derivatives (e.g., CAS 50920-65-5) prioritize solubility for metabolic processing .

Biological Applications :

- Compounds with chloropyridinyl and trifluoroethoxy groups (e.g., CAS 500011-97-2) are often used in agrochemicals () , whereas the pyridin-3-yl motif in the target compound may favor interactions with biological targets like kinases or receptors in medicinal chemistry.

Therapeutic Index :

- highlights that alkylating agents with lower carbamoylating activity and optimal solubility (e.g., chloroethyl derivatives) may achieve better therapeutic indexes. The target compound’s balance of alkylation and solubility could position it as a candidate for oncology, pending toxicity studies .

Research Findings and Implications

- Anticancer Potential: Nitrosoureas with chloroethyl groups (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) demonstrate DNA alkylation and repair inhibition via metabolites like 2-chloroethyl isocyanate (). The target compound may share similar mechanisms, though its pyridine ring could modulate target specificity .

- Agrochemical Relevance : Pyrazole carboxylic acids with halogenated pyridines (e.g., 3-chloropyridin-2-yl) are prevalent in insecticides (), suggesting the target compound’s utility in pest control if derivatized appropriately .

- Synthetic Flexibility : The pyrazole core allows modular substitutions, as shown in and , enabling tuning of electronic, steric, and solubility properties for diverse applications .

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

One common approach involves the condensation of 3-aminocrotononitrile with hydrazine hydrate under reflux conditions (60–90°C, 8–24 hours) to yield 3-amino-5-methylpyrazole, a key intermediate. This step achieves yields around 75% and provides a basis for further functionalization.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| S1 | 3-aminocrotononitrile + hydrazine hydrate | Reflux 80°C, 8 h | 3-amino-5-methylpyrazole | 75% |

Bromination and Oxidation to Form Pyrazole Carboxylic Acid

The methyl group on the pyrazole ring is brominated and subsequently oxidized to form 5-bromo-1H-pyrazole-3-carboxylic acid. This involves:

- Dissolving 3-methyl-5-bromopyrazole in dilute hydrochloric acid.

- Slow addition of potassium permanganate solution at 50°C.

- Stirring at 70°C for 30 minutes.

- Acid-base extraction and purification.

This oxidation step typically yields 85% of the carboxylic acid intermediate.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| S3 | 3-methyl-5-bromopyrazole + KMnO4 | 50°C addition, 70°C stirring, 30 min | 5-bromo-1H-pyrazole-3-carboxylic acid | 85% |

Halogenation and Functionalization to 1-(2-chloroethyl) Derivative

While direct literature on the exact preparation of the 1-(2-chloroethyl) derivative is limited, related methods involve halogenation of the pyrazole nitrogen with 2-chloroethyl reagents (e.g., 2-chloroethyl chloride or tosylate) under basic conditions, followed by purification. This alkylation step is critical for introducing the 2-chloroethyl substituent at the N1 position.

Oxidation of Pyrazole Esters to Carboxylic Acids

Ethyl esters of pyrazole derivatives (e.g., ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) can be oxidized to the corresponding carboxylic acids using oxidizing agents such as potassium persulfate in acidic acetonitrile systems, achieving yields of 75–80%.

| Oxidation Agent | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| Potassium persulfate | Acetonitrile | Sulfuric acid | 75–80 |

Alternative Synthetic Routes

Claisen Condensation Route

A green and economical synthesis involves:

- Claisen condensation of pyruvate and formate to form 2,4-dioxobutyrate.

- Condensation of 2,4-dioxobutyrate with 2-hydrazino-3-chloropyridine to form ethyl 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate.

This method avoids toxic reagents like phosphorus oxybromide and reduces hazardous waste, making it suitable for industrial application.

Esterification and Bromination Using p-Toluenesulfonyl Chloride

To avoid toxic phosphorus oxybromide, enol esterification with p-toluenesulfonyl chloride followed by bromination with hydrogen bromide can be used to prepare ethyl 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylate, which can be further converted to the acid.

Summary Table of Key Preparation Steps and Yields

| Step No. | Reaction Description | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine condensation with 3-aminocrotononitrile | Hydrazine hydrate, reflux 80°C, 8 h | 3-amino-5-methylpyrazole | 75 |

| 2 | Bromination and oxidation | KMnO4, HCl, 50–70°C | 5-bromo-1H-pyrazole-3-carboxylic acid | 85 |

| 3 | Condensation with 2,3-dichloropyridine | K2CO3, EtOH, reflux 18–24 h | 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid | 70–75 |

| 4 | Oxidation of ester to acid | Potassium persulfate, acetonitrile, H2SO4 | Pyrazole-5-carboxylic acid derivative | 75–80 |

| 5 | N1-Alkylation with 2-chloroethyl reagent (inferred) | 2-chloroethyl chloride/tosylate, base | 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | Not specified |

Research Findings and Notes

- The oxidation step using potassium persulfate is efficient and provides good yields with mild reaction conditions, making it suitable for scale-up.

- The condensation of 5-bromo-1H-pyrazolecarboxylic acid with dichloropyridine is a reliable method to introduce the pyridine substituent, with yields consistently above 70%.

- Green chemistry approaches focusing on avoiding toxic reagents such as phosphorus oxybromide have been developed, improving safety and environmental impact.

- The exact alkylation step to introduce the 2-chloroethyl group is less documented explicitly but can be inferred from related N-alkylation reactions common in pyrazole chemistry.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?

Synthesis optimization requires addressing:

- Regioselectivity : The pyridin-3-yl group must be positioned at the 3rd carbon of the pyrazole ring. Use cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(PPh₃)₄ catalysts to ensure selectivity .

- Chloroethyl group introduction : Employ nucleophilic substitution on a 2-hydroxyethyl intermediate using SOCl₂ or PCl₃ .

- Carboxylic acid formation : Hydrolyze ester precursors (e.g., ethyl pyrazole carboxylates) under basic conditions (NaOH/EtOH) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole core assembly | Vilsmeier-Haack reaction (POCl₃, DMF) | 65–78% | |

| Chloroethylation | 1,2-dibromoethane, K₂CO₃, DMF | ~70% | |

| Ester hydrolysis | NaOH (2M), EtOH, reflux | >90% |

Q. How should researchers characterize the structural purity of this compound?

- X-ray crystallography : Resolve bond angles and torsion angles (e.g., pyrazole ring planarity, chloroethyl orientation) .

- NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .

- IR spectroscopy : Identify carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Q. What solvent systems are recommended for improving solubility during biological assays?

- Polar aprotic solvents : DMSO or DMF (0.1–1% v/v in aqueous buffers) due to the compound’s low water solubility .

- pH adjustment : Use phosphate buffer (pH 7.4) to deprotonate the carboxylic acid group, enhancing solubility .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against enzyme targets like Lp-PLA2?

- Enzyme inhibition assays : Use recombinant Lp-PLA2 in a colorimetric assay (e.g., hydrolysis of thioester substrates). Monitor IC₅₀ values at varying concentrations (1–100 µM) .

- Molecular docking : Model interactions between the pyridin-3-yl group and hydrophobic pockets of Lp-PLA2 (PDB ID: 3F9C). Prioritize substituents that enhance π-π stacking .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Substituent variation : Replace the chloroethyl group with bromoethyl or methoxyethyl to assess steric/electronic effects on activity .

- Bioisosteric replacement : Substitute pyridin-3-yl with pyridin-2-yl or phenyl groups to evaluate binding affinity changes .

Q. Table 2: Example SAR Modifications

| Modification | Observed Effect | Reference |

|---|---|---|

| Chloroethyl → Bromoethyl | Increased lipophilicity (logP +0.5) | |

| Pyridin-3-yl → Pyridin-2-yl | Reduced IC₅₀ by 40% |

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Q. What analytical methods resolve contradictions in reported synthetic yields?

- Reaction monitoring : Use HPLC-MS to track intermediate formation (e.g., ethyl ester vs. carboxylic acid) and identify side products .

- Reproducibility checks : Validate literature protocols (e.g., Vilsmeier-Haack reaction) by controlling moisture levels (<0.1% H₂O in DMF) .

Q. How can scaled-up synthesis maintain yield and purity?

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce costs and metal contamination .

- Purification : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (EtOH/H₂O) for gram-scale batches .

Q. What are the primary degradation pathways under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.